molecular formula C20H22O4 B14301099 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane CAS No. 114396-01-9

1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane

Cat. No.: B14301099
CAS No.: 114396-01-9
M. Wt: 326.4 g/mol
InChI Key: HCXCIOGPIUHGLV-UHFFFAOYSA-N
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Description

1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is a complex organic compound known for its unique bicyclic structure. This compound features two methoxyphenyl groups attached to a dioxabicyclo[2.2.2]octane core, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane typically involves the reaction of 4-methoxyphenyl derivatives with a suitable dioxabicyclo[2.2.2]octane precursor. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl rings using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced bicyclic compounds.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. The pathways involved may include modulation of signal transduction pathways or interference with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane: Known for its use as a catalyst in organic synthesis.

    Quinuclidine: Similar bicyclic structure but with different functional groups.

    Tropane: Another bicyclic compound with distinct pharmacological properties.

Uniqueness

1,4-Bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane is unique due to its methoxyphenyl groups, which impart specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

CAS No.

114396-01-9

Molecular Formula

C20H22O4

Molecular Weight

326.4 g/mol

IUPAC Name

1,4-bis(4-methoxyphenyl)-2,3-dioxabicyclo[2.2.2]octane

InChI

InChI=1S/C20H22O4/c1-21-17-7-3-15(4-8-17)19-11-13-20(14-12-19,24-23-19)16-5-9-18(22-2)10-6-16/h3-10H,11-14H2,1-2H3

InChI Key

HCXCIOGPIUHGLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C23CCC(CC2)(OO3)C4=CC=C(C=C4)OC

Origin of Product

United States

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